molecular formula C10H20ClNO2 B1508719 Methyl 1-aminocyclooctanecarboxylate hydrochloride CAS No. 92398-52-2

Methyl 1-aminocyclooctanecarboxylate hydrochloride

Cat. No.: B1508719
CAS No.: 92398-52-2
M. Wt: 221.72 g/mol
InChI Key: HFBONNYHELEHCI-UHFFFAOYSA-N
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Description

Methyl 1-aminocyclooctanecarboxylate hydrochloride: is a chemical compound with the molecular formula C₁₀H₂₀ClNO₂ . It is a derivative of cyclooctane, featuring an amino group and a carboxylate ester group, and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclooctanone as the starting material.

  • Amination Reaction: Cyclooctanone undergoes amination to introduce the amino group, forming 1-aminocyclooctanone.

  • Esterification: The resulting 1-aminocyclooctanone is then esterified with methanol to produce methyl 1-aminocyclooctanecarboxylate.

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is often produced in batch reactors, where each step of the synthesis is carefully controlled to ensure product purity and yield.

  • Purification: The final product is purified through crystallization or other suitable methods to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines.

  • Substitution Products: A wide range of substituted cyclooctanes.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino acid metabolism. Medicine: Research applications include the development of pharmaceuticals and the study of drug interactions. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 1-aminocyclooctanecarboxylate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the context of the research or industrial application.

Comparison with Similar Compounds

  • Methyl 1-aminocyclohexanecarboxylate hydrochloride

  • Methyl 1-aminocyclopentanecarboxylate hydrochloride

  • Methyl 1-aminocycloheptanecarboxylate hydrochloride

Uniqueness: Methyl 1-aminocyclooctanecarboxylate hydrochloride is unique due to its larger ring structure compared to its cyclohexane, cyclopentane, and cycloheptane counterparts. This difference in ring size can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 1-aminocyclooctane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-9(12)10(11)7-5-3-2-4-6-8-10;/h2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBONNYHELEHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726332
Record name Methyl 1-aminocyclooctane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92398-52-2
Record name Methyl 1-aminocyclooctane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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